Tetrakis(diethylamino)phosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

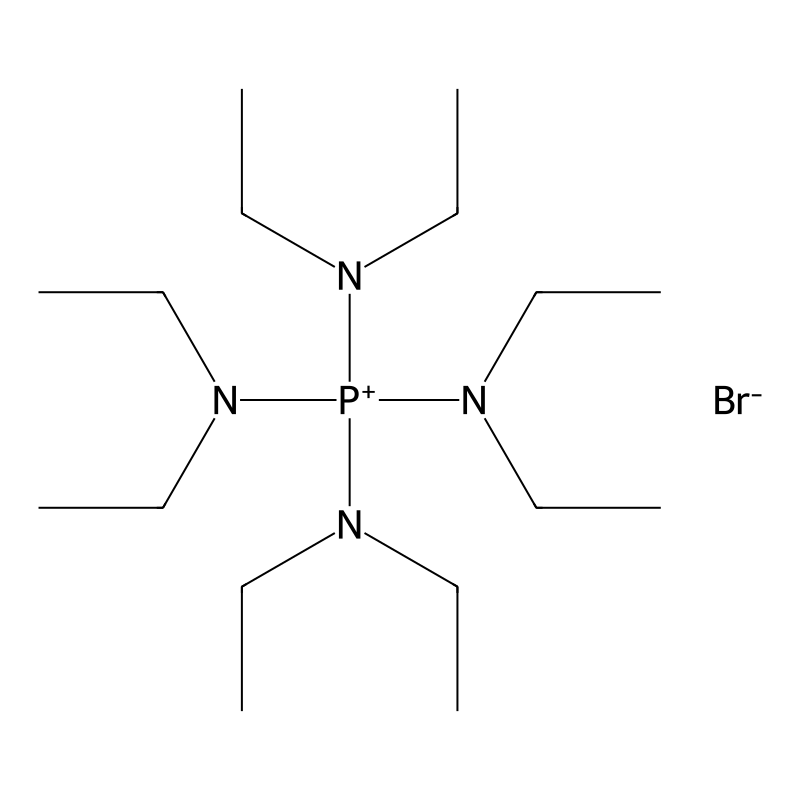

Tetrakis(diethylamino)phosphonium bromide is an organophosphorus compound with the molecular formula and a molecular weight of approximately 399.4 g/mol. This compound features a phosphorus atom bonded to four diethylamino groups and a bromide ion, making it a quaternary ammonium salt. Its structure allows it to function effectively as a phase-transfer catalyst, particularly in reactions involving polar and nonpolar compounds due to its ability to solubilize ionic species in organic solvents .

- Alkylation: It can promote the alkylation of nucleophiles by activating electrophiles.

- Halogenation: It may also assist in halogenation reactions by enhancing the reactivity of halogenated substrates.

- Condensation Reactions: Tetrakis(diethylamino)phosphonium bromide can catalyze condensation reactions, leading to the formation of new carbon-carbon or carbon-nitrogen bonds .

The synthesis of tetrakis(diethylamino)phosphonium bromide typically involves the reaction of phosphorus trichloride with diethylamine followed by treatment with sodium bromide. The general steps are as follows:

- Formation of Phosphorus Intermediate: Phosphorus trichloride reacts with diethylamine to form tetrakis(diethylamino)phosphorus chloride.

- Quaternization: The resulting phosphorus chloride is then treated with sodium bromide to replace the chloride ions with bromide ions, yielding tetrakis(diethylamino)phosphonium bromide.

This method allows for the efficient production of the compound while maintaining high purity levels .

Tetrakis(diethylamino)phosphonium bromide is primarily used as:

- Phase-Transfer Catalyst: Its ability to solubilize ionic compounds in organic solvents makes it valuable in various organic reactions.

- Synthetic Intermediate: It serves as a precursor for other organophosphorus compounds.

- Research Tool: Utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving tetrakis(diethylamino)phosphonium bromide focus on its role in catalysis and its interactions with different substrates. Research indicates that it can significantly enhance reaction rates and selectivity in phase-transfer catalysis. Additionally, studies have explored its interactions with various nucleophiles and electrophiles, revealing insights into its mechanism of action within

Tetrakis(diethylamino)phosphonium bromide shares similarities with several other organophosphorus compounds, particularly those featuring quaternary ammonium structures. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C16H36BrN | Commonly used as a phase-transfer catalyst; larger alkyl groups provide different solubility properties. |

| Trimethylbenzylammonium chloride | C10H12ClN | Similar quaternary structure but with aromatic properties; often used in organic synthesis. |

| Triethylamine hydrochloride | C6H15ClN | A simpler amine salt; used as a base rather than a catalyst. |

Tetrakis(diethylamino)phosphonium bromide stands out due to its unique combination of four diethylamino groups attached to phosphorus, providing distinct solubility characteristics and catalytic efficiency compared to these similar compounds .